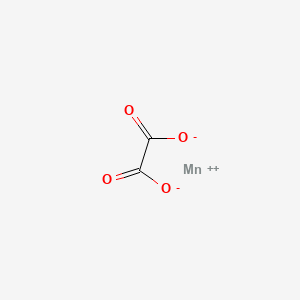

Manganese(2+);oxalate

Descripción general

Descripción

Manganese(2+);oxalate, also known as Manganese oxalate, is a chemical compound and a salt of manganese and oxalic acid with the chemical formula MnC2O4 . The compound forms light pink crystals, does not dissolve in water, and forms crystalline hydrates . It occurs naturally as the mineral Lindbergite .

Synthesis Analysis

Polymorphic manganese oxalates can be synthesized by a solvothermal process . Monoclinic α-MnC2O4·2H2O can be prepared with the reactant concentration below 0.2 mol·L−1, while orthonormal MnC2O4·3H2O can be prepared with the reactant concentration above 0.2 mol·L−1 . After removing crystal water, MnC2O4·2H2O and MnC2O4·3H2O are transformed into orthonormal MnC2O4 .Molecular Structure Analysis

The crystal structure of Manganese(2+);oxalate is built from anionic, two-dimensional, honeycomb networks formed by the oxalate-bridged Mn (II) ions . The manganese atom is coordinated with the two chelate oxalates in the equatorial plane and two water molecules in axial positions .Chemical Reactions Analysis

Manganese(2+);oxalate decomposes upon heating . In the presence of permanganate in acidic solution, it can undergo oxidation .Physical And Chemical Properties Analysis

Manganese(2+);oxalate forms light pink crystals . It does not dissolve in water . It forms crystalline hydrates of the composition MnC2O4•nH2O, where n = 2 and 3 . The compound has a molar mass of 142.956 g·mol−1 and a density of 2.43 .Aplicaciones Científicas De Investigación

Precursor for Oxide Systems and Oxide Particles

Manganese oxalate has drawn interest as a precursor for obtaining oxide systems and oxide particles with specific stoichiometric compositions and crystallite sizes. Researchers use it to synthesize various manganese oxides, such as MnO, Mn₂O₃, and Mn₃O₄. These oxides find applications in catalysis, energy storage, and electronic devices .

Auxiliary Siccative

Manganese oxalate serves as an auxiliary siccative in coatings and paints. It accelerates the drying process by promoting oxidation and polymerization reactions. Its use enhances the film-forming properties of coatings and reduces drying time .

Nanoparticle Synthesis

Manganese oxalate precursors are employed to synthesize single-phase nanoparticles of various manganese oxides. These nanoparticles exhibit unique properties and find applications in fields such as catalysis, sensors, and energy storage. The controlled synthesis of these nanoparticles is crucial for tailoring their size, morphology, and surface properties .

Electrode Materials

Manganese oxalate-based materials have been explored for use in energy storage devices. For instance:

- Anode Materials : Manganese oxalate can be converted into manganese oxide (MnO) or other manganese-based materials for use as anodes in lithium-ion batteries. These materials offer high capacity, good cycling stability, and low cost .

- Supercapacitors : Manganese oxalate-derived materials have also been investigated as electrode materials for supercapacitors due to their pseudocapacitive behavior and high specific capacitance .

Magnetic Properties

The magnetic properties of manganese oxalate hydrates (α and γ forms) have been studied using computational methods. These investigations provide insights into the behavior of d-electrons and shed light on the magnetic features of these compounds. NMR data from 55 manganese oxalates are currently scarce, both experimentally and computationally .

Structure and Morphology Control

The choice of solvent during synthesis significantly influences the structure and morphology of manganese oxalate. Researchers have prepared different forms (microrods, nanorods, and nanosheets) by varying the solvent. Understanding these relationships allows for tailored materials with specific properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

Manganese oxalate, also known as Manganese(2+);oxalate, is a chemical compound that primarily targets the formation of various manganese oxides . It is used as a precursor for obtaining oxide systems and oxide particles with specified stoichiometric composition and crystallite size . The manganese atom in Manganese oxalate is coordinated with the two chelate oxalates in the equatorial plane and two water molecules in axial positions .

Mode of Action

The interaction of Manganese oxalate with its targets involves a step-wise dehydration process . This process is based on molecular dynamic simulations and results in the formation of single-phase nanoparticles of various manganese oxides, such as MnO, Mn2O3, and Mn3O4 . The four manganese coordination sites are occupied by oxalate oxygen atoms .

Biochemical Pathways

Manganese oxalate affects several biochemical pathways. It plays a role in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation . This results in the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir . Additionally, it is involved in the degradation of the lignocellulose complex by fungi .

Pharmacokinetics

The ADME properties of Manganese oxalate are influenced by its physical and chemical properties. It forms crystalline hydrates, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of Manganese oxalate’s action are diverse. It is involved in the synthesis of single-phase nanoparticles of various manganese oxides . It also plays a role in the decomposition of reactive oxygen species . Furthermore, it contributes to the formation of calcium carbonate, thereby playing a role in carbon sequestration .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Manganese oxalate. For instance, the structure and magnetic properties of Manganese oxalate hydrates are influenced by the environment . Additionally, the solvothermal process can control the synthesis of polymorphic Manganese oxalates . The catalytic performance of Manganese oxide, which is prepared by the oxalate route, is correlated with surface area, pore size, low-temperature reducibility, and distribution of surface species .

Propiedades

IUPAC Name |

manganese(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVLTEMOWXGQOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White odorless powder; [GFS Chemicals MSDS] | |

| Record name | Manganese oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese oxalate | |

CAS RN |

640-67-5, 6556-16-7 | |

| Record name | [Ethanedioato(2-)-κO1,κO2]manganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese(II) oxalate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8PK5I86G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)

![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one](/img/structure/B2606294.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2606297.png)